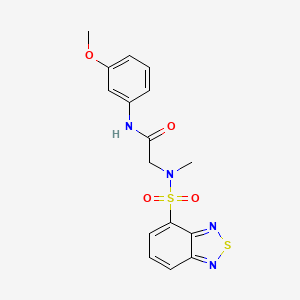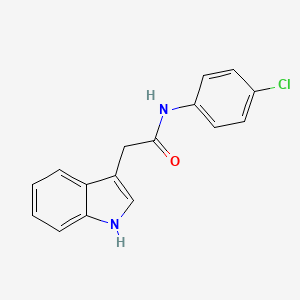![molecular formula C16H13N3O2 B7478756 N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPP and is synthesized through a complex chemical process.
科学的研究の応用
MPP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPP has been shown to have anti-cancer properties and has been used in the development of cancer drugs. In agriculture, MPP has been used as a pesticide due to its ability to inhibit the growth of pests. In materials science, MPP has been used in the development of new materials due to its unique chemical properties.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and pests. MPP has been shown to interfere with the DNA synthesis process, which is necessary for the growth and proliferation of cancer cells and pests.
Biochemical and Physiological Effects:
MPP has been shown to have both biochemical and physiological effects. Biochemically, MPP has been shown to inhibit the activity of enzymes involved in DNA synthesis, which leads to the inhibition of cancer cell growth and pest growth. Physiologically, MPP has been shown to have toxic effects on some organisms, which makes it an effective pesticide.
実験室実験の利点と制限
MPP has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, which means that there is a lot of information available on its properties and potential applications. Another advantage is that it is relatively easy to synthesize, which makes it accessible to researchers. One limitation is that it can be toxic to some organisms, which limits its use in certain experiments. Another limitation is that the synthesis process is complex and requires expertise in organic chemistry.
将来の方向性
In the future, there are several directions that research on MPP could take. One direction is to further explore its potential applications in medicine, particularly in the development of cancer drugs. Another direction is to study its potential as a pesticide and develop more effective and environmentally friendly pesticides. Additionally, research could focus on developing new materials using MPP as a building block. Finally, future research could focus on developing new and improved synthesis methods for MPP that are more efficient and environmentally friendly.
Conclusion:
In conclusion, MPP is a chemical compound that has potential applications in various fields. Its synthesis process is complex, but it has been extensively studied for its properties and potential applications. MPP has been shown to have anti-cancer properties, is effective as a pesticide, and has been used in the development of new materials. Future research could focus on further exploring its potential applications and developing more efficient and environmentally friendly synthesis methods.
合成法
The synthesis of MPP involves a multi-step process that requires several chemical reagents and equipment. The starting material for this synthesis is 4-aminopyridine, which undergoes a series of reactions to form MPP. The process involves the use of various chemicals such as acetic anhydride, sulfuric acid, and sodium hydroxide. The synthesis of MPP is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-18(12-7-3-2-4-8-12)15(20)13-11-17-14-9-5-6-10-19(14)16(13)21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOCTRLYZGCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478676.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7478686.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)-4-pyridin-2-ylpiperazine](/img/structure/B7478693.png)

![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)

![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)

![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
